(E)-4-carbomethoxycinnamic acid

Overview

Description

(E)-4-Carbomethoxycinnamic acid is an organic compound belonging to the class of cinnamic acids. It is characterized by the presence of a methoxycarbonyl group attached to the fourth position of the cinnamic acid structure. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-4-Carbomethoxycinnamic acid can be synthesized through several methods. One common approach involves the esterification of 4-hydroxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions: (E)-4-Carbomethoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-carboxycinnamic acid, while reduction could produce 4-hydroxycinnamic acid.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

(E)-4-carbomethoxycinnamic acid exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Research indicates that hydroxycinnamic acids, including this compound, can effectively scavenge free radicals and reduce inflammation in various biological systems .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against a range of pathogens. Studies have shown that derivatives of cinnamic acid can inhibit the growth of bacteria and fungi, making them potential candidates for therapeutic agents against infections . For instance, this compound has been evaluated for its effectiveness against multi-drug resistant strains of bacteria, showcasing its potential in addressing global health concerns related to antibiotic resistance .

Anticancer Effects

Research has highlighted the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in cancer progression . This makes it a promising candidate for further development in cancer therapeutics.

Skin Conditioning and Anti-aging

This compound is utilized in cosmetic formulations for its skin-conditioning properties. It acts as an antioxidant and UV filter, protecting the skin from damage caused by environmental stressors . Additionally, it has been investigated for its skin-lightening effects, showing promise in reducing hyperpigmentation without cytotoxicity .

Formulation in Sunscreens

The compound's ability to absorb UV radiation makes it an attractive ingredient in sunscreen formulations. Its incorporation helps enhance the photostability of sunscreens while providing effective protection against harmful UV rays .

Natural Preservative

This compound is explored as a natural preservative due to its antimicrobial properties. It can be incorporated into food packaging materials to inhibit microbial spoilage and extend shelf life without compromising food quality . Its effectiveness as a food additive aligns with the growing demand for natural preservatives in the food industry.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (E)-4-carbomethoxycinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

p-Coumaric Acid: Similar in structure but lacks the methoxycarbonyl group.

Caffeic Acid: Contains additional hydroxyl groups on the aromatic ring.

Ferulic Acid: Features a methoxy group on the aromatic ring in addition to the carboxylic acid group.

Uniqueness: (E)-4-Carbomethoxycinnamic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other cinnamic acid derivatives. This functional group enhances its solubility and potential for chemical modifications, making it a valuable compound in various applications.

Biological Activity

(E)-4-carbomethoxycinnamic acid, a derivative of cinnamic acid, has garnered interest in recent years due to its diverse biological activities. This article delves into the compound's pharmacological effects, including its antibacterial, antifungal, anti-inflammatory, anticancer, and neuroprotective properties.

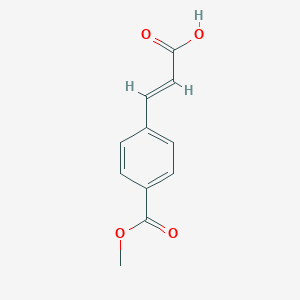

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This structure features a methoxy group attached to the cinnamic acid backbone, which is crucial for its biological activity. The presence of the double bond and the carboxylic acid functional group contributes to its reactivity and interaction with biological targets.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of this compound. It exhibits significant activity against various bacterial strains, including resistant strains. For instance, research indicates that derivatives of cinnamic acid can inhibit the growth of Enterococcus species with minimal inhibitory concentrations (MICs) ranging from 2 to 4 µg/mL .

Table 1: Antibacterial Activity of Cinnamic Acid Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 2-4 | Enterococcus faecalis |

| Cinnamaldehyde | 80 | Enterococcus sp. |

| Compound 16d | 4 | Enterococcus spp. |

Antifungal Activity

The antifungal efficacy of this compound has also been documented. It targets specific enzymes involved in fungal growth, such as CYP53A15, which is critical for demethylation processes in fungi. In vitro studies have shown that this compound can inhibit fungal growth effectively .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory pathways. Studies indicate that it can reduce pro-inflammatory cytokines and inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. In vitro studies using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), show significant cytotoxic effects. The compound inhibits cell proliferation and induces apoptosis in these cancer cells .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 1.79 | Significant cytotoxicity |

| HeLa | 1.35 | Induces apoptosis |

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions such as Alzheimer's disease . The mechanism involves the modulation of oxidative stress markers and enhancement of antioxidant defenses.

Case Studies and Clinical Implications

While most research on this compound is preclinical, several case studies have begun exploring its potential in clinical settings. For instance, a recent study investigated its effects on patients with chronic inflammatory diseases, showing promising results in reducing inflammation markers and improving patient outcomes .

Properties

IUPAC Name |

(E)-3-(4-methoxycarbonylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-7H,1H3,(H,12,13)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHMYONDAPXJSB-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19473-96-2, 117390-07-5 | |

| Record name | Benzoic acid, 4-(2-carboxyethenyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-methyl 4-(2-carboxyvinyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.